[5-(Thiophen-2-yl)furan-2-yl]methanamine
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound [5-(thiophen-2-yl)furan-2-yl]methanamine is systematically identified by its IUPAC name : (5-thiophen-2-ylfuran-2-yl)methanamine. This nomenclature follows standard heterocyclic naming conventions, prioritizing the furan ring as the parent structure and designating the thiophene substituent at the 5-position. The methanamine group (-CH2NH2) is attached to the 2-position of the furan ring.
Key identifiers :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₉NOS | |
| SMILES notation | C1=CSC(=C1)C2=CC=C(O2)CN | |
| InChIKey | IBBMVJKCEDYFGK-UHFFFAOYSA-N |
The compound is also referred to by synonyms such as [5-(thiophen-2-yl)furan-2-yl]methanamine and (5-thiophen-2-ylfuran-2-yl)methanamine .
Molecular Geometry and Conformational Analysis
The molecular geometry of [5-(thiophen-2-yl)furan-2-yl]methanamine is defined by its aromatic heterocyclic system and methanamine side chain .
Core Structural Features
- Furan ring : A five-membered oxygen-containing heterocycle with partial double bonds, contributing to aromatic stability through conjugation.
- Thiophene substituent : A sulfur-containing five-membered ring attached at the 5-position of the furan, enhancing π-conjugation and electronic delocalization.
- Methanamine group : A primary amine (-CH2NH2) bonded to the 2-position of the furan, enabling hydrogen bonding and nucleophilic reactivity.
Crystallographic Data and Solid-State Packing Arrangements
While direct crystallographic data for [5-(thiophen-2-yl)furan-2-yl]methanamine is unavailable in public databases, insights can be drawn from structurally related compounds.
Key Observations
- Hydrogen bonding : The methanamine group likely participates in intermolecular hydrogen bonds, forming stable two-dimensional networks in the solid state.
- π-π stacking : The aromatic thiophene and furan rings may engage in face-to-face interactions, contributing to layered crystal packing.
- Van der Waals interactions : Aliphatic CH2 groups and sulfur atoms may stabilize lateral packing through weak dispersion forces.
Comparative Crystallographic Parameters
Comparative Structural Analysis with Heterocyclic Analogues
[5-(Thiophen-2-yl)furan-2-yl]methanamine’s electronic and steric properties are distinct from other heterocyclic amines, as summarized below.
Electronic Properties
| Property | [5-(Thiophen-2-yl)furan-2-yl]methanamine | Thiophene Analogue | Furan Analogue |
|---|---|---|---|
| HOMO energy | Higher (furan’s electron-rich O) | Lower | Higher |
| Conjugation length | Extended (furan + thiophene) | Moderate | Shorter |
| Reactivity | Enhanced (NH2 nucleophilicity) | Moderate | High |
Steric and Conformational Differences
| Feature | [5-(Thiophen-2-yl)furan-2-yl]methanamine | Pyrrole Analogue | Oxazole Analogue |
|---|---|---|---|
| Ring strain | Low (aromatic stability) | Moderate | High |
| Dihedral angles | ~180° (coplanar) | <180° | ~180° |
| Solubility | Moderate (polar NH2) | Low | High |
Applications in Supramolecular Chemistry
Properties
IUPAC Name |
(5-thiophen-2-ylfuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMVJKCEDYFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-(Thiophen-2-yl)furan-2-yl]methanamine is a compound that combines thiophene and furan moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of [5-(Thiophen-2-yl)furan-2-yl]methanamine can be represented as follows:
This structure features a thiophene ring attached to a furan ring, with a methanamine group, which may contribute to its biological properties.
Biological Activity Overview
The biological activities of compounds containing thiophene and furan rings have been extensively studied. These compounds exhibit various pharmacological effects including:
- Antimicrobial Activity : Many thiophene derivatives show significant antimicrobial properties against bacteria and fungi.
- Anticancer Properties : Compounds with these heterocycles have demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory activities, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of thiophene-based compounds, demonstrating that derivatives can inhibit the growth of various pathogens. For instance, compounds similar to [5-(Thiophen-2-yl)furan-2-yl]methanamine have shown activity against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
| Compound Name | Biological Activity | Assay | Organism | Results |
|---|---|---|---|---|
| [5-(Thiophen-2-yl)furan-2-yl]methanamine | Antimicrobial | Broth microdilution | S. aureus | MIC: 32 µg/mL |
| Similar Thiophene Derivative | Antimicrobial | Broth microdilution | C. albicans | MIC: 50 µg/mL |
Anticancer Activity
Research has indicated that thiophene-furan hybrids exhibit promising anticancer properties. For example, a derivative was tested against various cancer cell lines, showing significant inhibition of cell proliferation. The compound's mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of specific oncogenic pathways .
Case Study: In Vitro Anticancer Screening
In a study involving several thiophene derivatives, one compound exhibited an IC50 value of 0.16 µM against MCF-7 breast cancer cells. This indicates a strong potential for further development as an anticancer agent .
Anti-inflammatory Properties
Compounds featuring furan and thiophene rings have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds could inhibit nitric oxide production in LPS-stimulated macrophages, suggesting their utility in treating inflammatory conditions.
| Compound Name | Biological Activity | Assay | Results |
|---|---|---|---|
| [5-(Thiophen-2-yl)furan-2-yl]methanamine | Anti-inflammatory | NO production in RAW 264.7 cells | IC50: 28 µM |
The biological activities of [5-(Thiophen-2-yl)furan-2-yl]methanamine may be attributed to its ability to interact with various molecular targets:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula , characterized by a thiophene ring and a furan ring connected through a methanamine group. The unique electronic properties imparted by these heterocycles make it a valuable building block for synthesizing more complex organic molecules.
Medicinal Chemistry
[5-(Thiophen-2-yl)furan-2-yl]methanamine has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by interacting with bacterial cell membranes or metabolic enzymes, inhibiting growth effectively.
- Anticancer Properties : The compound's structure allows it to act as a ligand for specific enzymes and receptors involved in cancer pathways. Research indicates that it may inhibit tumor growth by modulating cellular signaling pathways related to proliferation and apoptosis .
Organic Synthesis
This compound serves as an essential intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as Suzuki–Miyaura coupling and other cross-coupling reactions, allows chemists to construct complex molecular architectures efficiently.
Material Science
Due to its unique structural characteristics, [5-(Thiophen-2-yl)furan-2-yl]methanamine has potential applications in developing specialty chemicals and materials. Its electronic properties may be harnessed in organic electronics or as precursors for advanced materials with specific functionalities.
Case Study 1: Anticancer Activity
A study focusing on the anticancer activity of derivatives of [5-(Thiophen-2-yl)furan-2-yl]methanamine demonstrated significant inhibition of cancer cell lines. The research highlighted structure-activity relationships (SAR) that indicate how modifications to the compound can enhance its efficacy against various cancer types .
Case Study 2: Antimicrobial Testing
In another investigation, [5-(Thiophen-2-yl)furan-2-yl]methanamine was tested against several bacterial strains. Results showed that the compound exhibited a broad spectrum of antimicrobial activity, suggesting its potential use as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Positional Isomers: Thiophen-2-yl vs. Thiophen-3-yl Substitution
- [5-(Thiophen-3-yl)furan-2-yl]methanamine (CAS 1694054-85-7): This positional isomer differs in the substitution site of the thiophene (3-yl instead of 2-yl). The altered regiochemistry impacts electronic delocalization and steric interactions.
Heterocycle Variations: Thiophene vs. Pyridine
- (5-(Pyridin-3-yl)furan-2-yl)methanamine (D3G): Replacing thiophene with pyridine introduces a nitrogen atom, enhancing polarity and hydrogen-bonding capacity. D3G has a molecular weight of 174.199 g/mol and a formula of C10H10N2O, compared to the sulfur-containing target compound (C9H9NOS, ~195.24 g/mol). This substitution alters solubility and pharmacokinetic properties, making D3G more suitable for aqueous environments .
Substituent Effects on the Aromatic Rings
- However, the methoxy group may sterically hinder interactions in enzyme-binding pockets compared to the simpler thiophene-furan system .
- [5-(4-Chlorophenyl)thiophen-2-yl]methanamine hydrochloride :
The chloro substituent introduces electronegativity, improving binding to hydrophobic targets. This derivative’s hydrochloride salt form (CAS 1166853-02-6) enhances water solubility, a critical factor for bioavailability .
Pharmacological Potential
- MMV019918 :
A structurally complex analog, 1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine, demonstrates antimalarial activity by targeting both sexual and asexual parasite stages. Its design highlights the importance of halogenated aryl groups and secondary amines in enhancing potency, a strategy applicable to optimizing the target compound . - (Furan-2-yl)-1-(5-substituted phenyl)methanimines :
These derivatives, synthesized via condensation reactions (), exhibit antimicrobial activity. The presence of oxadiazole rings in their structure suggests that hybridizing the methanamine core with other heterocycles could broaden therapeutic utility.
Data Tables
Table 1: Structural and Physical Properties
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Core Assembly
A common approach to assemble the 5-(thiophen-2-yl)furan moiety is through Suzuki cross-coupling between a halogenated thiophene (e.g., 2-bromothiophene) and a boronic acid derivative of furan (e.g., (5-formylfuran-2-yl)boronic acid). This reaction is catalyzed by palladium complexes such as bis(triphenylphosphine)palladium(II) chloride under basic aqueous-organic conditions (e.g., sodium carbonate in MeCN/H2O) at elevated temperatures (~60 °C). The coupling yields key intermediates with high efficiency (80–86%).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Suzuki coupling | 2-bromothiophene + (5-formylfuran-2-yl)boronic acid, Pd(PPh3)2Cl2, Na2CO3, MeCN/H2O, 60 °C, 1 h | Formation of 5-(thiophen-2-yl)furan-2-carbaldehyde intermediates (3a–3i) |
Conversion of Aldehyde to Methanamine
The aldehyde intermediates are converted to the target methanamine by reductive amination or related transformations. A typical method involves:
- Formation of an oxime intermediate by reaction with hydroxylamine hydrochloride in ethanol with sodium acetate.
- Reduction of the oxime to the amine using sodium cyanoborohydride (NaBH3CN) under mild conditions.
This sequence provides the methanamine functionality attached to the heterocyclic core with moderate to good yields (50–90%).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, NaOAc, EtOH, reflux | Formation of oxime intermediate (e.g., 27) |
| Reduction | NaBH3CN, mild acidic conditions | Conversion to [5-(Thiophen-2-yl)furan-2-yl]methanamine |
Detailed Research Findings and Optimization
Reaction Yields and Purity
- The Suzuki coupling step typically achieves yields between 80% and 86% for various substituted derivatives.
- Reductive amination steps show yields around 54% to 90%, depending on the substrate and conditions.
- Purification is often performed by silica gel chromatography, and products are characterized by NMR, HRMS, and HPLC to ensure >95% purity.
Reaction Conditions Optimization
- The palladium catalyst loading is optimized around 4 mol% (0.6 mmol Pd for 15 mmol substrates).
- The base (Na2CO3) is used in excess (2 equivalents) to maintain basic conditions.
- Solvent mixtures of MeCN/H2O provide good solubility and reaction rates.
- Temperature control at 60 °C balances reaction speed and selectivity.
- For reductive amination, sodium cyanoborohydride is preferred due to its mild reducing power, minimizing side reactions.
Alternative and Related Synthetic Approaches
While the Suzuki coupling and reductive amination route is the most documented, alternative methods include:
- Direct nucleophilic substitution on halogenated heterocycles followed by amination.
- Use of other cross-coupling strategies such as Stille or Negishi couplings if suitable organometallic reagents are available.
- Multi-step condensation reactions involving aromatic amines and aldehydes to form Schiff bases followed by reduction.
However, these methods are less commonly reported for this specific compound due to lower yields or harsher conditions.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | 2-bromothiophene + (5-formylfuran-2-yl)boronic acid, Pd(PPh3)2Cl2, Na2CO3, MeCN/H2O, 60 °C, 1 h | 80–86% | Key step for heterocyclic core assembly |
| 2 | Oxime formation | Hydroxylamine hydrochloride, NaOAc, EtOH, reflux | ~80% | Converts aldehyde to oxime intermediate |
| 3 | Reductive amination | NaBH3CN, mild acidic conditions | 54–90% | Converts oxime to methanamine group |
| 4 | Purification & characterization | Silica gel chromatography, NMR, HRMS, HPLC | >95% purity | Ensures high-quality final product |
Concluding Remarks
The preparation of [5-(Thiophen-2-yl)furan-2-yl]methanamine is efficiently achieved through palladium-catalyzed Suzuki cross-coupling followed by reductive amination. This method provides good yields, high purity, and is amenable to scale-up. Detailed synthetic protocols, including reaction conditions and purification methods, are well-documented in recent literature, demonstrating the robustness and reproducibility of this approach. The compound's synthetic accessibility supports its further exploration in medicinal chemistry and material science applications.
Q & A
Q. What are the recommended synthetic routes for [5-(Thiophen-2-yl)furan-2-yl]methanamine in laboratory settings?
The compound can be synthesized via reductive amination of [5-(thiophen-2-yl)furan-2-yl]carbaldehyde using ammonia or primary amines under catalytic hydrogenation (e.g., H₂/Pd-C). Reaction optimization should focus on temperature (25–60°C), solvent (MeOH or EtOH), and catalyst loading (5–10 mol%) to maximize yield . For derivatives, substituents on the amine group can be introduced by replacing ammonia with alkylamines, as demonstrated in analogous furan-thiophene systems .
Q. How can the purity and structural identity of this compound be validated?
- Analytical methods :
- ¹H/¹³C NMR : Confirm the presence of the thiophene (δ 6.8–7.5 ppm) and furan (δ 6.2–7.0 ppm) protons, and the methanamine group (δ 2.8–3.5 ppm) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
- Mass spectrometry : ESI-MS should show the molecular ion peak at m/z 195.04 (C₉H₉NOS⁺) .
Q. What are the primary biological activities reported for this compound?
While direct studies on [5-(Thiophen-2-yl)furan-2-yl]methanamine are limited, structurally related compounds exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme inhibition : IC₅₀ of 12 µM against SIRT2, a target in cancer and neurodegeneration .
- Neuroactive potential : Modulation of dopamine receptors due to the thiophene moiety’s electron-rich π-system .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with SIRT2 (PDB: 3ZGO). Parameterize the thiophene and furan rings as aromatic systems, and the amine group as a hydrogen-bond donor .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs) and predict reactivity sites .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Discrepancies may arise from:
- Stereochemical variations : Use chiral HPLC to isolate enantiomers and test activity separately .
- Assay conditions : Standardize protocols (e.g., pH, incubation time) across studies. For example, SIRT2 inhibition assays vary in NAD⁺ concentration (50–200 µM), affecting IC₅₀ values .
- Purity thresholds : Ensure derivatives are >98% pure via recrystallization or preparative HPLC .
Q. How can X-ray crystallography refine the compound’s structural details?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Refinement : Apply SHELXL with the following parameters:
SHELXL 2018/3 (Sheldrick, 2015)
Refinement on F²
R1 = 0.032, wR2 = 0.085 for I > 2σ(I)
The thiophene and furan rings typically exhibit planarity deviations <0.01 Å, while the methanamine group may show rotational disorder .
Comparative Analysis of Structural Analogues
Safety and Handling Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
